molecular formula C10H9NO4 B3021613 Poly(N-acryloyl-5-aminosalicylic acid) CAS No. 39833-78-8

Poly(N-acryloyl-5-aminosalicylic acid)

Cat. No. B3021613
CAS RN: 39833-78-8
M. Wt: 207.18 g/mol
InChI Key: QQSAUUOOHVYERA-UHFFFAOYSA-N
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Description

Poly(N-acryloyl-5-aminosalicylic acid) is a type of polymer that has shown antibacterial properties . It has been used to render antibiotics such as streptomycin and gentamicin insoluble . The molecular formula of this compound is C10H9NO4.


Synthesis Analysis

The synthesis of Poly(N-acryloyl-5-aminosalicylic acid) involves the polymerization of N-acryloyl amino acid monomers . This process is facilitated by photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization . Different solvents, RAFT agents, and photocatalysts have been investigated to show the robustness and versatility of this process .


Molecular Structure Analysis

The molecular structure of Poly(N-acryloyl-5-aminosalicylic acid) is confirmed by 1H NMR and IR spectra and elemental analysis . The polymers are optically active .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Poly(N-acryloyl-5-aminosalicylic acid) include the polymerization of N-acryloyl amino acid monomers . This process is facilitated by photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization .


Physical And Chemical Properties Analysis

Poly(N-acryloyl-5-aminosalicylic acid) possesses exceptional physical structures, chemical properties, and biocompatibility . It has shown great potential in applications, including drug delivery, chiral recognition, and sensor materials .

Scientific Research Applications

Drug Delivery Systems

Poly(N-acryloyl-5-aminosalicylic acid) has shown great potential in drug delivery applications . The polymer’s exceptional physical structures and chemical properties make it an ideal candidate for designing controlled drug release systems. Its biocompatibility ensures that it can be safely used in the human body .

Chiral Recognition

Chiral recognition is another significant application of Poly(N-acryloyl-5-aminosalicylic acid) . The polymer’s diverse chirality and functionality allow it to interact differently with various chiral molecules, making it useful in the field of stereochemistry .

Sensor Materials

Poly(N-acryloyl-5-aminosalicylic acid) can also be used in the development of sensor materials . Its unique chemical properties and the ability to interact with various substances make it a good candidate for creating sensitive and selective sensors .

Biomedical Materials

The polymer’s exceptional biocompatibility makes it suitable for use in biomedical materials . It can be used in the development of implants, prosthetics, and other medical devices that require biocompatible materials .

Polymer Chemistry

Poly(N-acryloyl-5-aminosalicylic acid) is also used in polymer chemistry for the synthesis of amino acid-based polymers . Its defined chemical structure and functionality facilitate the exploration of prospective properties and potential practical applications .

Photoinduced Living Polymerization

The polymer is used in photoinduced living polymerization, a powerful tool for the synthesis of amino acid-based polymers . This process allows for the preparation of polymers with controlled molecular weights and narrow molecular weight distributions .

Mechanism of Action

Target of Action

Poly(N-acryloyl-5-aminosalicylic acid) is a type of amino acid-based polymer . These polymers have shown great potential in applications, including drug delivery, chiral recognition, and sensor materials . The primary targets of this compound are likely to be the cells or tissues where these applications are relevant.

Mode of Action

It’s known that the compound is involved in the polymerization of various n-acryloyl amino acid monomers . This process could potentially alter the physical structures and chemical properties of the target cells or tissues .

Biochemical Pathways

The compound’s involvement in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the synthesis and structure of proteins within the target cells or tissues .

Pharmacokinetics

A related compound, a ph-responsive polymer synthesized from tamarind kernel powder, acrylic acid, and polyamidoamine, was utilized for controlled release of 5-aminosalicylic acid in buffer medium . This suggests that Poly(N-acryloyl-5-aminosalicylic acid) might also have controlled release properties, which could impact its bioavailability.

Result of Action

The compound’s role in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the physical structures and chemical properties of the target cells or tissues .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Poly(N-acryloyl-5-aminosalicylic acid). For instance, different solvents, RAFT agents, and photocatalysts have been investigated to show the robustness and versatility of the polymerization process involving this compound . This suggests that the compound’s action and efficacy can be influenced by factors such as the presence of different solvents and catalysts.

properties

IUPAC Name

2-hydroxy-5-(prop-2-enoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSAUUOOHVYERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192901
Record name Poly(N-acryloyl-5-aminosalicylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(prop-2-enoylamino)benzoic acid

CAS RN

39839-49-1, 39833-78-8
Record name Poly(N-acryloyl-5-aminosalicylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-(prop-2-enamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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